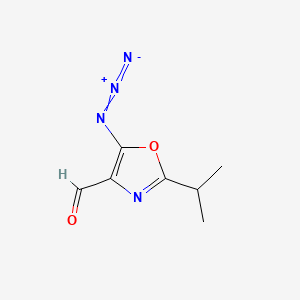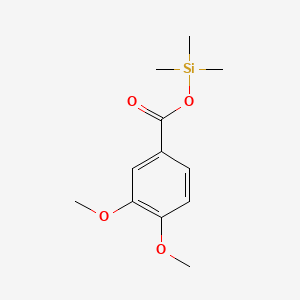
methyl (13E,16E,19E)-docosa-13,16,19-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is a methyl ester derivative of docosatrienoic acid This compound is a long-chain polyunsaturated fatty acid with three conjugated double bonds at positions 13, 16, and 19
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (13E,16E,19E)-docosa-13,16,19-trienoate typically involves the esterification of docosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Functionalized esters with various substituents.
Aplicaciones Científicas De Investigación
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of methyl (13E,16E,19E)-docosa-13,16,19-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate: Another long-chain polyunsaturated fatty acid methyl ester with six double bonds.
Methyl (10E,13E,16E,19E)-10,13,16,19-docosatetraenoate: A similar compound with four double bonds.
Uniqueness
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and act as a precursor to bioactive lipids sets it apart from other similar fatty acid methyl esters .
Propiedades
Fórmula molecular |
C23H40O2 |
|---|---|
Peso molecular |
348.6 g/mol |
Nombre IUPAC |
methyl (13E,16E,19E)-docosa-13,16,19-trienoate |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+ |
Clave InChI |
RXNIYBHTXVTSAK-JSIPCRQOSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)OC |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)











